molecular formula C10H9NO3 B12217798 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B12217798
M. Wt: 191.18 g/mol
InChI Key: LOVMZNJEAZNTAA-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound featuring a benzoxazepine scaffold fused with two ketone groups at positions 3 and 3. The benzoxazepine core consists of a seven-membered ring containing both oxygen and nitrogen atoms, with a methyl substituent at position 4.

Properties

IUPAC Name

2-methyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-9(12)11-10(13)7-4-2-3-5-8(7)14-6/h2-6H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMZNJEAZNTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. This process typically includes the use of reagents such as ortho-hydroxyacetophenone and N-benzylpiperidone . Another method involves the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water .

Industrial Production Methods

Industrial production methods for this compound often involve microwave heating to synthesize pyrimido-oxazepine analogs . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis, and primary aliphatic amines for ring closure and hydrogenation reactions .

Major Products Formed

The major products formed from these reactions include tricyclic indole derivatives and 5-methyl derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione involves its interaction with molecular targets such as tyrosine kinase receptors. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met, a receptor tyrosine kinase . This interaction inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase .

Comparison with Similar Compounds

Structural Analogues and Heteroatom Variations

The compound’s closest structural analogs include:

Compound Heteroatoms Ring System Key Substituents Key Spectral Data
2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (Target Compound) O, N Benzoxazepine + dione 2-methyl IR: C=O stretches (~1700 cm⁻¹); NMR: δ 1.5–2.5 (methyl), δ 3.5–4.5 (oxazepine protons)
5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-ethyl derivative) S, N Benzothiazepine 5-alkyl (ethyl, propyl, etc.) ¹H-NMR: δ 1.2–1.4 (alkyl CH₃), δ 2.8–3.2 (thiazepine protons)
2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione O, N Triazine + dione Allyl ether, phenyl XRD: Planar triazine ring (r.m.s. deviation = 0.019 Å); IR: C=O (~1740 cm⁻¹)
(3R)-3-[(2R)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione N (two atoms) Benzodiazepine + dione 3R-butyl substituent Not explicitly reported; likely δ 0.8–1.5 (butyl protons)

Key Observations :

  • Heteroatom Influence : Replacement of oxygen with sulfur (as in benzothiazepines) reduces polarity and may alter metabolic stability .
  • Ring Planarity : The triazine-dione derivative () exhibits near-planar geometry, enhancing crystallinity, whereas benzoxazepines likely adopt chair-like conformations due to the seven-membered ring .
  • Substituent Effects : Alkyl substituents (e.g., 5-ethyl in thiazepines) increase lipophilicity, impacting solubility and bioavailability .
Pharmacological and Industrial Relevance
  • Benzoxazepines: Potential intermediates for CNS drugs (e.g., anxiolytics) due to structural similarity to benzodiazepines .
  • Benzothiazepines : Explored for antimicrobial and anticancer activities; sulfur enhances metal-binding capacity .
  • Triazine-diones : Used in agrochemicals (e.g., methazole, ) and as kinase inhibitors .

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxic effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Chemical Formula : C10_{10}H9_{9}NO3_{3}
  • Molecular Weight : 189.18 g/mol
  • CAS Number : 3592129

The structure features a benzoxazepine core which is known for its diverse biological activities.

Cytotoxic Effects

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (cervical cancer)95 ± 5Induction of apoptosis
U87 (glioblastoma)110 ± 10Cell cycle arrest
BICR18 (breast cancer)85 ± 7Reactive oxygen species (ROS) generation

These results indicate that the compound selectively inhibits cancer cell growth while exhibiting less toxicity towards normal cells.

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in various tumor cell lines.
  • ROS Generation : The compound promotes oxidative stress in cancer cells leading to cell death.

Study on HeLa Cells

In a study assessing the cytotoxicity of this compound on HeLa cells, it was found that treatment with concentrations ranging from 50 to 150 µM resulted in significant increases in early and late apoptotic cell populations. Flow cytometry analysis revealed that at 100 µM concentration, approximately 40% of cells underwent apoptosis compared to control groups.

Study on U87 Cells

Another investigation focused on U87 glioblastoma cells demonstrated that exposure to 110 µM of the compound resulted in a notable decrease in cell viability after 48 hours. The study also indicated an upregulation of p53 and downregulation of cyclin B1 as part of the mechanism behind G2/M phase arrest.

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